- Synthesis of polymethyl substituted [2.2]metaparacyclophanes and their Lewis-acid induced isomerization to [2.2]metacyclophanes, Journal of Chemical Research, 2009, (4), 244-247

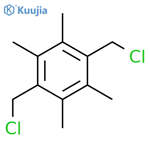

Cas no 206877-37-4 (Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-)

![Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- structure](https://fr.kuujia.com/scimg/cas/206877-37-4x500.png)

206877-37-4 structure

Nom du produit:Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-

Numéro CAS:206877-37-4

Le MF:C21H26

Mégawatts:278.431146144867

CID:5597193

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Propriétés chimiques et physiques

Nom et identifiant

-

- 5,6,7,15,16-Pentamethyltricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene

- Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-

-

- Piscine à noyau: 1S/C21H26/c1-13-14(2)20-11-9-18-7-6-8-19(16(18)4)10-12-21(15(13)3)17(20)5/h6-8H,9-12H2,1-5H3

- La clé Inchi: ALPIKOIPIQSYAX-UHFFFAOYSA-N

- Sourire: CC1=C2CCC3=CC=CC(=C3C)CCC1=C(C(C)=C2C)C

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1R:S=C(NH2)2, S:DMSO, 14 h, rt

1.2R:NaOH, S:H2O, 1 h, rt

1.3R:HCl, S:H2O, acidify

2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt

3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt

3.2R:NaOH, S:H2O, cooled; 3 h, rt

4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C

1.2R:NaOH, S:H2O, 1 h, rt

1.3R:HCl, S:H2O, acidify

2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt

3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt

3.2R:NaOH, S:H2O, cooled; 3 h, rt

4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C

Référence

Synthetic Routes 2

Conditions de réaction

1.1R:KOH, R:NaBH4, S:EtOH

2.1R:H2O2, S:AcOH

3.1

4.1R:AlCl3, S:Benzene, S:MeNO2

2.1R:H2O2, S:AcOH

3.1

4.1R:AlCl3, S:Benzene, S:MeNO2

Référence

- Stable endoperoxide of 4,5,6,8,16-pentamethyl[2.2]metacyclophane; structural analysis and deoxygenation, Journal of the Chemical Society, 1998, (8), 1369-1372

Synthetic Routes 3

Conditions de réaction

1.1C:AlCl3, S:Benzene, S:MeNO2, 12 h, 50°C

1.2R:H2O, cooled

1.2R:H2O, cooled

Référence

- Synthesis and DFT conformational analysis of trimethyl-functionalized [2.2]metacyclophanes and their Lewis-acid assisted reactions, Journal of Molecular Structure, 2022, 1266, 133523

Synthetic Routes 4

Conditions de réaction

1.1R:S=C(NH2)2, S:DMSO, 14 h, rt

1.2R:NaOH, S:H2O, 1 h, rt

1.3R:HCl, S:H2O, acidify

2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt

3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt

3.2R:NaOH, S:H2O, cooled; 3 h, rt

4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C

5.1C:MeNO2, C:AlCl3, S:Benzene, 12 h, 50°C

1.2R:NaOH, S:H2O, 1 h, rt

1.3R:HCl, S:H2O, acidify

2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt

3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt

3.2R:NaOH, S:H2O, cooled; 3 h, rt

4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C

5.1C:MeNO2, C:AlCl3, S:Benzene, 12 h, 50°C

Référence

- Synthesis of polymethyl substituted [2.2]metaparacyclophanes and their Lewis-acid induced isomerization to [2.2]metacyclophanes, Journal of Chemical Research, 2009, (4), 244-247

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Raw materials

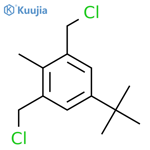

- Benzene,1,4-bis(chloromethyl)-2,3,5,6-tetramethyl-

- Benzene, 1,3-bis(chloromethyl)-5-(1,1-dimethylethyl)-2-methyl-

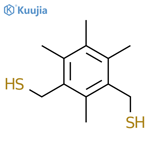

- 1,3-Benzenedimethanethiol, 2,4,5,6-tetramethyl-

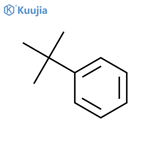

- Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 13-(1,1-dimethylethyl)-5,6,7,15,16-pentamethyl-

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Preparation Products

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Littérature connexe

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

206877-37-4 (Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-) Produits connexes

- 1379462-58-4((2,5-dichlorophenyl)methylhydrazine hydrochloride)

- 1805549-31-8(Methyl 5-(bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxylate)

- 1805414-05-4(4-(Aminomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-acetic acid)

- 2199179-72-9(N-(oxan-4-yl)-3-(1H-1,2,3-triazol-1-yl)methylazetidine-1-carboxamide)

- 2034520-95-9(2-(2-chlorophenyl)-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide)

- 1220033-00-0(3-(4-Chloro-3-ethylphenoxy)piperidinehydrochloride)

- 896361-25-4(N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide)

- 1261565-48-3(5-Fluoro-6-(3-(trifluoromethyl)phenyl)nicotinaldehyde)

- 2416230-09-4(3-(chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole hydrochloride)

- 1260775-29-8(2-methyl-3-(piperidin-3-yl)pyridine)

Fournisseurs recommandés

钜澜化工科技(青岛)有限公司

Membre gold

Fournisseur de Chine

Lot

江苏科伦多食品配料有限公司

Membre gold

Fournisseur de Chine

Réactif

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

Tiancheng Chemical (Jiangsu) Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Wuhan Comings Biotechnology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot